molecular formula C9H11FO B13977509 4-Fluoro-3-isopropylphenol

4-Fluoro-3-isopropylphenol

Cat. No.: B13977509
M. Wt: 154.18 g/mol
InChI Key: DHNPKKVGDYTZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-isopropylphenol is an organic compound with the molecular formula C9H11FO. It is a derivative of phenol, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isopropylphenol typically involves the fluorination of 3-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropylphenol involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. For example, it can inhibit the activity of certain enzymes by binding to their active sites . The isopropyl group can also affect the compound’s hydrophobicity and membrane permeability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-isopropylphenol is unique due to the combined presence of both the fluorine and isopropyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group influences its hydrophobicity and interaction with biological membranes .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

4-fluoro-3-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3

InChI Key

DHNPKKVGDYTZPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)F

Origin of Product

United States

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